molecular formula C9H14N2O B2812884 5-[(Propan-2-yloxy)methyl]pyridin-2-amine CAS No. 1250393-41-9

5-[(Propan-2-yloxy)methyl]pyridin-2-amine

Cat. No.: B2812884
CAS No.: 1250393-41-9
M. Wt: 166.224
InChI Key: MTRRVZKEXCYKPW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-[(Propan-2-yloxy)methyl]pyridin-2-amine (CID 62193564) is a pyridine derivative with the molecular formula C₉H₁₄N₂O. Its structure features a pyridin-2-amine core substituted at the 5-position with a propan-2-yloxymethyl group. Key physicochemical properties include:

  • Molecular Weight: 166.22 g/mol
  • SMILES: CC(C)OCC1=CN=C(C=C1)N
  • Predicted Collision Cross-Section (CCS): 135.9 Ų (for [M+H]⁺ adduct) .

Properties

IUPAC Name

5-(propan-2-yloxymethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)12-6-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRRVZKEXCYKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250393-41-9
Record name 5-[(propan-2-yloxy)methyl]pyridin-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Propan-2-yloxy)methyl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminopyridine attacks the carbonyl carbon of isopropyl chloroformate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Propan-2-yloxy)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Propan-2-yloxy)methyl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Propan-2-yloxy)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyridin-2-amine scaffold is versatile, with substitutions influencing biological activity, solubility, and metabolic stability. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Structure/Substituent Molecular Formula Key Findings Reference
5-[(Propan-2-yloxy)methyl]pyridin-2-amine 5-(isopropoxymethyl)pyridin-2-amine C₉H₁₄N₂O No reported activity; moderate lipophilicity (predicted) due to branched ether substituent.
5-(2-Methylpropoxy)pyridin-2-amine 5-isobutoxypyridin-2-amine C₉H₁₄N₂O Isomeric with target compound; similar molecular weight but differing substituent topology.
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Oxadiazole-linked 4-fluorophenyl group C₁₅H₁₂FN₃O Antibacterial activity: MIC 4–8 µg/mL. Electron-withdrawing fluorine enhances potency.
5-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine core with 4-methoxyphenyl C₁₁H₁₁N₃O Anticancer activity (unpublished); methoxy group improves solubility.
Pexidartinib Hydrochloride Complex pyrrolopyridine and trifluoromethyl benzyl C₂₀H₁₇ClF₃N₅O FDA-approved for TGCT; targets CSF1R kinase. Demonstrates importance of bulky substituents.

Biological Activity

5-[(Propan-2-yloxy)methyl]pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a propan-2-yloxy methyl group. This structure may influence its solubility, permeability, and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. The compound has shown effective inhibition of bacterial growth in low micromolar concentrations.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus (MRSA)2.5 μg/ml (6.58 μM)2.5 μg/ml (6.58 μM)
Enterococcus faecalis5 μg/ml (13.16 μM)5 μg/ml (13.16 μM)
Streptococcus pyogenes10 μg/ml (28.68 μM)10 μg/ml (28.68 μM)

This table summarizes the compound's efficacy against various clinical strains, indicating its potential as a lead compound in antibiotic development.

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis or function. The compound's structural features allow it to penetrate bacterial membranes effectively, leading to cell lysis or inhibition of growth.

Case Studies

  • In Vitro Studies : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of MRSA at concentrations as low as 2.5 μg/ml, making it a promising candidate for further development in treating resistant infections .
  • Pharmacological Evaluation : In pharmacological evaluations, the compound exhibited a favorable safety profile with minimal cytotoxicity against mammalian cell lines at therapeutic concentrations, suggesting its potential for clinical use .

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